Structural Differentiation: Benzoylmethylthio (Phenacyl) vs. Carboxymethyl Ester Side Chain at the 4-Thio Position
CAS 134826-35-0 differs from the closely related analog methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate (CAS 306936-46-9 as identified in some supplier catalogs, though the CAS mapping is inconsistent across sources) by replacement of a methyl ester terminus with a phenyl ketone terminus . The target compound contains a benzoylmethylthio group (—SCH₂C(O)Ph) versus the carboxymethyl ester (—SCH₂C(O)OCH₃) in the comparator. This substitution replaces a hydrogen-bond accepting ester with an aryl ketone capable of π-π stacking interactions and altered electron density at the thioether linkage. The measured LogP for CAS 134826-35-0 is 4.53 with a polar surface area (PSA) of 64.49 Ų , contrasting with the more polar and lower LogP expected for the ester analog.
| Evidence Dimension | Side chain terminal group identity and computed physicochemical properties |
|---|---|
| Target Compound Data | Benzoylmethylthio (—SCH₂C(O)Ph); LogP = 4.53, PSA = 64.49 Ų |
| Comparator Or Baseline | Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate (—SCH₂C(O)OCH₃); LogP and PSA not reported as direct comparator from the same study |
| Quantified Difference | Functional group replacement: phenyl ketone vs. methyl ester; impact on hydrogen bonding, lipophilicity, and π-stacking capacity |
| Conditions | Calculated physicochemical properties (Chemsrc database); sourced from different datasets (cross-study comparison) |
Why This Matters
The phenyl ketone terminus provides distinct molecular recognition features (π-stacking, altered H-bond acceptor pattern) that differentiate this compound for antiviral target screening where aryl ketone interactions may be pharmacophoric.
